(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 2014409-52-8
Cat. No.: VC4150322
Molecular Formula: C24H20N2O4
Molecular Weight: 400.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2014409-52-8 |
|---|---|
| Molecular Formula | C24H20N2O4 |
| Molecular Weight | 400.434 |
| IUPAC Name | (2Z)-2-[(4-methoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C24H20N2O4/c1-28-18-7-5-16(6-8-18)12-22-23(27)19-9-10-21-20(24(19)30-22)14-26(15-29-21)13-17-4-2-3-11-25-17/h2-12H,13-15H2,1H3/b22-12- |
| Standard InChI Key | CCSZJIFWIJLNKG-UUYOSTAYSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 |
Introduction
(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e]13oxazin-3(7H)-one is a complex organic compound belonging to the class of heterocyclic compounds. It contains a nitrogen atom, which is characteristic of this class, and features a benzofuro[7,6-e] oxazine core structure. The compound is synthesized through multi-step organic reactions involving various precursors, with conditions such as temperature, reaction time, and solvent choice being crucial for optimizing yield and purity.
Synthesis
The synthesis of (Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one involves several key steps, typically starting from appropriate precursors. The reaction conditions, including temperature, solvent, and reaction time, are critical for achieving high yields and purity. Spectroscopic techniques such as NMR and MS are used to confirm the structure and purity of the synthesized compound.
Potential Applications
While specific applications of (Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one are not detailed in the available literature, compounds with similar structures often exhibit pharmacological effects. These effects can range from anti-inflammatory to analgesic activities, depending on the specific modifications to the core structure . Further research is needed to explore the potential biological activities of this compound.
Comparison with Similar Compounds
Similar compounds, such as (Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one and (Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one, have been studied for their chemical properties and potential applications. These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical properties .
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume